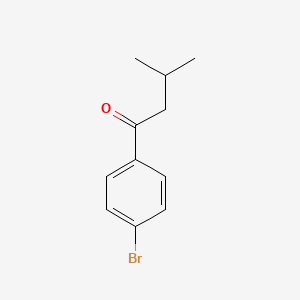

1-(4-Bromophenyl)-3-methylbutan-1-one

Description

Contextualization within Brominated Organic Compounds and Ketones

Brominated organic compounds are a significant class of molecules in organic chemistry, often utilized for their enhanced reactivity and specific physical properties. The presence of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to their widespread use as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Ketones, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, are fundamental functional groups in organic chemistry. They serve as key precursors and intermediates in a vast array of synthetic transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions. The carbonyl group's polarity and the acidity of the α-hydrogens are central to their reactivity.

1-(4-Bromophenyl)-3-methylbutan-1-one synergistically combines the features of both these classes. The ketone functionality provides a reactive site for further chemical modifications, while the brominated phenyl ring offers a handle for cross-coupling reactions and other transformations unique to aryl halides.

Significance of the Bromophenyl Moiety in Synthetic Chemistry

The bromophenyl moiety is a cornerstone in modern synthetic chemistry, primarily due to its utility in carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, most notably palladium, which is the foundation of powerful cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are indispensable for the construction of complex molecular architectures from simpler precursors.

The bromine atom in the para position of the phenyl ring in this compound makes it an ideal substrate for these transformations, allowing for the introduction of a wide variety of substituents at this position. This capability is crucial for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.

Overview of Research Trajectories for Alkyl Ketones with Halogenated Aryl Groups

Research into alkyl ketones bearing halogenated aryl groups is a dynamic and expanding field. A primary focus of this research is the development of novel synthetic methodologies that leverage the unique reactivity of these compounds. For instance, the palladium-catalyzed aqueous α-arylation of ketones has been developed to couple aryl/alkyl-ketones with various halogenated aromatic compounds. nih.govdntb.gov.ua This highlights the ongoing effort to create more efficient and environmentally friendly synthetic routes.

Furthermore, these compounds are frequently investigated as intermediates in the synthesis of more complex molecules with potential biological activity. The halogen atom can be strategically retained or replaced to fine-tune the properties of the final product. Studies on the halogenation of aryl alkyl ketones are also prevalent, aiming to understand and control the regioselectivity of halogen addition to either the aromatic ring or the alkyl chain. globethesis.com This research is vital for accessing a diverse range of functionalized molecules that are important in medicinal and agricultural chemistry.

While specific research exclusively detailing the applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules that are subjects of broader chemical studies. The ongoing exploration of halogenated aryl alkyl ketones suggests a promising future for the application and further investigation of this and related compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZHSJUQYSQITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 3 Methylbutan 1 One

Infrared (IR) Spectroscopy

Analysis of Bromine and Phenyl Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 1-(4-Bromophenyl)-3-methylbutan-1-one, the IR spectrum is expected to show several characteristic absorption bands that confirm the presence of the p-substituted bromophenyl ring and the ketone carbonyl group.

The most prominent peak in the spectrum would be the strong C=O stretching vibration of the ketone, typically appearing in the range of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring slightly lowers this frequency compared to a non-conjugated ketone.

Vibrations associated with the aromatic phenyl ring provide further structural confirmation:

C=C Stretching: Aromatic ring stretching vibrations are expected to produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: The substitution pattern on the benzene (B151609) ring is indicated by strong C-H "out-of-plane" bending vibrations. For a 1,4-disubstituted (para) ring, a characteristic strong absorption is anticipated in the 800-850 cm⁻¹ range.

The presence of the bromine atom is identified by the C-Br stretching vibration. This bond absorption typically occurs in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (isobutyl) | 2870-2960 | Medium-Strong |

| C=O Stretch | Aromatic Ketone | 1685-1705 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |

| C-H Bend | Aromatic (para) | 800-850 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak is expected to be a distinctive doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.5% and 49.5%, respectively) whitman.edu. Consequently, the spectrum should display two peaks of almost equal intensity at M⁺ and M+2.

The fragmentation of aromatic ketones is often dominated by α-cleavage, which is the breaking of the bond adjacent to the carbonyl group libretexts.org. The most probable fragmentation for this molecule is the cleavage of the bond between the carbonyl carbon and the isobutyl group. This process would yield a highly stable 4-bromobenzoyl cation. This fragment is also expected to appear as a 1:1 doublet and is often the base peak in the spectrum.

Other significant fragmentation pathways could include:

Loss of a neutral carbon monoxide (CO) molecule from the 4-bromobenzoyl cation to form a 4-bromophenyl cation.

Fragmentation of the isobutyl side chain, such as the loss of a propyl radical to form an ion at m/z 43.

The presence of the 4-bromophenyl cation itself, resulting from cleavage of the bond between the ring and the carbonyl group.

Data from the closely related compound 4'-bromoacetophenone shows major fragments at m/z 183/185 ([M-CH₃]⁺) and 155/157 ([M-CH₃CO]⁺), supporting the proposed fragmentation pattern involving the bromophenyl moiety nist.govmassbank.eu.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 240 / 242 | Molecular Ion [M]⁺ | [C₁₁H₁₃BrO]⁺ | Doublet peak with ~1:1 intensity |

| 183 / 185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ | Result of α-cleavage; likely base peak |

| 155 / 157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ | Loss of CO from the benzoyl cation |

| 57 | Isobutyl cation | [C₄H₉]⁺ | Cleavage yielding the alkyl fragment |

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₃BrO. Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, and ⁷⁹Br = 78.918337), the theoretical exact mass of the molecular ion can be calculated.

The calculated monoisotopic mass for the [M]⁺ ion containing the ⁷⁹Br isotope is 240.01498 Da . An experimental HRMS measurement confirming this value would definitively verify the compound's elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states mmmut.ac.in. The technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems.

The UV-Vis spectrum of this compound is characterized by the presence of the benzoyl chromophore (a phenyl group attached to a carbonyl group). This system gives rise to two primary types of electronic transitions youtube.comlibretexts.org:

π → π* Transition: This is a high-energy transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated aromatic system. This transition is "allowed" and results in a strong absorption band, typically observed at shorter wavelengths (around 240-280 nm for similar aromatic ketones).

n → π* Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital of the carbonyl oxygen to an antibonding π* orbital. This transition is "forbidden" by symmetry rules, resulting in a much weaker absorption band at a longer wavelength (typically 300-330 nm) youtube.com.

The bromine atom, acting as an auxochrome, can cause a slight red shift (a shift to longer wavelengths) of the absorption bands due to its electron-donating resonance effect and its influence on the molecular orbitals.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength (λ_max) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (Aromatic System) → π* (Aromatic System) | ~250-280 nm | High (>10,000) |

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives/analogues)

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-Bromoacetophenone |

Crystal Packing and Intermolecular Interactions

Information not available in published literature.

Conformational Analysis in the Solid State

Information not available in published literature.

Computational Chemistry and Quantum Mechanical Investigations of 1 4 Bromophenyl 3 Methylbutan 1 One

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry of a molecule, which corresponds to its most stable arrangement of atoms in space (the lowest energy state).

For 1-(4-Bromophenyl)-3-methylbutan-1-one, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be performed to find the equilibrium geometry. nih.gov This process systematically adjusts the positions of the atoms until the minimum energy conformation is found.

The output of these calculations would be a set of optimized geometric parameters. This data is typically presented in a table format.

Table 1: Predicted Geometric Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-Br | ~1.91 Å | |

| C-C (phenyl) | ~1.39 Å | |

| C-C (carbonyl-phenyl) | ~1.49 Å | |

| Bond Angle | C-C-O (carbonyl) | ~120° |

| C-C-C (phenyl) | ~120° | |

| Dihedral Angle | Phenyl-Carbonyl | Variable (see Conformational Analysis) |

These predicted values for bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography for validation. nih.gov

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. For this compound, a key area of flexibility is the rotation around the single bond connecting the carbonyl group to the bromophenyl ring.

A potential energy surface (PES) scan would be performed by systematically changing the dihedral angle (the angle between the plane of the phenyl ring and the carbonyl group) and calculating the energy at each step. This generates an energy landscape that reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

The results would likely show that planar or near-planar conformations, where the bulky isobutyl group and the phenyl ring are staggered to minimize steric hindrance, are the most stable. The energy landscape helps in understanding the molecule's flexibility and which shapes it is most likely to adopt at a given temperature.

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective at predicting various types of molecular spectra. These theoretical spectra can be used to interpret and assign experimental results.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule.

The calculations would provide a list of theoretical chemical shifts for each unique hydrogen and carbon atom in this compound. These values are typically benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| Carbonyl C | ~198 | Aromatic CH | ~7.7 - 7.9 |

| Phenyl C-Br | ~128 | Methylene CH₂ | ~2.9 |

| Aromatic CH | ~129 - 132 | Methine CH | ~2.2 |

| Phenyl C-CO | ~136 | Methyl CH₃ | ~0.9 |

Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These spectra are unique for each molecule and act as a "fingerprint."

A frequency calculation on the optimized geometry of this compound would yield a series of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹).

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (carbonyl) | ~1680 - 1700 |

| C-H Stretch (aromatic) | ~3050 - 3100 |

| C-H Stretch (aliphatic) | ~2870 - 2960 |

| C-Br Stretch | ~500 - 600 |

Potential Energy Distribution (PED) analysis is then used to assign these theoretical frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or groups. This provides a detailed understanding of the molecule's vibrational behavior.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Visible) of molecules. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax).

A crucial aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap. irjweb.com

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, while the LUMO may be centered on the electron-withdrawing carbonyl group. The calculated energy gap would provide insight into the electronic charge transfer that occurs within the molecule upon excitation. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D representation of the electrostatic potential mapped onto the electron density surface, where different colors indicate varying potential values.

In a typical MEP analysis, regions of negative electrostatic potential, often colored red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Areas with intermediate potential are colored in shades of green and yellow.

For a molecule like this compound, the MEP surface would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This makes the carbonyl oxygen a prime target for electrophilic attack or hydrogen bonding interactions. The bromine atom, with its electron-withdrawing nature, would influence the charge distribution on the phenyl ring, creating a complex potential landscape. The hydrogen atoms of the methyl and butyl groups would exhibit positive potential.

| Atomic Region | Expected MEP Value Range (kcal/mol) | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | -50 to -30 | Highly susceptible to electrophilic attack and hydrogen bond formation. |

| Aromatic Ring | -10 to +10 | Mixed potential due to the influence of the bromo and carbonyl substituents. |

| Hydrogen Atoms (Alkyl Chain) | +10 to +25 | Potential sites for weak interactions with nucleophiles. |

| Bromine Atom | -5 to +5 | Exhibits a "sigma-hole" with a region of positive potential, making it a potential halogen bond donor. |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by providing a localized, Lewis-like description of bonding. wikipedia.org It analyzes the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing electronic interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal key features of its electronic structure. The C=O bond would be represented by a strong σ bond and a π bond. The lone pairs on the oxygen atom would be identified as non-bonding orbitals (n). Significant delocalization interactions would be expected between the lone pairs of the oxygen and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the phenyl ring and the carbonyl group.

A computational study on the related compound, 1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, provides insights into the types of interactions that could be expected. figshare.com In that study, NBO analysis revealed significant intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. figshare.com

The key delocalization interactions in this compound would likely involve:

n → σ *: Interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of the adjacent C-C bonds.

π → π : Hyperconjugative interactions between the π orbitals of the phenyl ring and the π orbital of the carbonyl group, indicating electronic communication between these two parts of the molecule.

n → π : Interaction of the bromine lone pairs with the π orbitals of the aromatic ring.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| LP(1) O | σ(C-Ccarbonyl) | ~ 5-10 | Delocalization of oxygen lone pair into the adjacent C-C antibonding orbital. |

| π(C=C)ring | π(C=O) | ~ 15-25 | Conjugative interaction between the phenyl ring and the carbonyl group. |

| LP(2) Br | π(C=C)ring | ~ 2-5 | Delocalization of bromine lone pair into the antibonding π-orbitals of the phenyl ring. |

| σ(C-H)alkyl | σ(C-C) | ~ 1-3 | Hyperconjugative interactions within the butyl side chain. |

Theoretical Reaction Mechanism Studies (e.g., transition states, energy barriers for model reactions)

Theoretical reaction mechanism studies, often employing Density Functional Theory (DFT), are instrumental in understanding the step-by-step process of chemical reactions. These studies can identify transition states, intermediates, and calculate the energy barriers associated with each step, providing a detailed picture of the reaction pathway.

For this compound, several model reactions can be computationally investigated to understand its reactivity. A common reaction for ketones is nucleophilic addition to the carbonyl carbon. A DFT study of this process would involve modeling the approach of a nucleophile to the carbonyl group, locating the transition state for the bond formation, and calculating the activation energy.

Another relevant reaction is the α-halogenation of the ketone under basic or acidic conditions. Theoretical studies on the haloform reaction of methyl ketones, for instance, show that the reaction proceeds through successive deprotonation and halogenation steps at the alpha carbon. masterorganicchemistry.comorganicchemistrytutor.com For this compound, which is not a methyl ketone, α-bromination would be a plausible reaction to study theoretically. This would involve calculating the energy profile for the enolate formation and its subsequent reaction with an electrophilic bromine source.

A hypothetical DFT study on the nucleophilic addition of a simple nucleophile (e.g., hydride) to this compound would likely reveal the following:

Reactant Complex: Formation of a pre-reaction complex where the nucleophile is weakly associated with the carbonyl carbon.

Transition State: A structure where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O bond is partially broken. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.

Product: A tetrahedral intermediate where the nucleophile has fully bonded to the former carbonyl carbon, and the oxygen bears a negative charge (alkoxide).

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | This compound + Nucleophile |

| 2 | Transition State (TS) | +10 to +20 | Energy barrier for the nucleophilic attack on the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | -5 to -15 | Formation of the initial addition product. |

These computational approaches, while theoretical, provide a detailed molecular-level understanding of the properties and potential reactivity of this compound, guiding further experimental investigations.

Chemical Reactivity and Derivatization Pathways of 1 4 Bromophenyl 3 Methylbutan 1 One

Reactivity at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent α-protons, is a hub of chemical reactivity. It readily undergoes nucleophilic addition, reduction, and enolization-based reactions.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. fiveable.memasterorganicchemistry.comlibretexts.orglibretexts.org This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. fiveable.me The steric hindrance provided by the isobutyl group and the electronic effects of the bromophenyl ring can influence the rate of these reactions.

A classic example of nucleophilic addition is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the ketone to form a tertiary alcohol after acidic workup. mnstate.eduleah4sci.comwisc.eduumkc.edu For instance, the reaction of 1-(4-bromophenyl)-3-methylbutan-1-one with methylmagnesium bromide would be expected to yield 1-(4-bromophenyl)-2,3-dimethylbutan-2-ol.

Another important nucleophilic addition is the Wittig reaction , which converts ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.comudel.edulibretexts.org This reaction involves a phosphonium ylide, which attacks the ketone to form a betaine intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com For example, reacting this compound with methylenetriphenylphosphorane would produce 1-(4-bromophenyl)-3-methylbut-1-ene.

| Nucleophilic Addition Reaction | Nucleophile | Expected Product |

| Grignard Reaction | Methylmagnesium bromide | 1-(4-Bromophenyl)-2,3-dimethylbutan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-(4-Bromophenyl)-3-methylbut-1-ene |

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(4-bromophenyl)-3-methylbutan-1-ol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol.

| Reducing Agent | Solvent | Expected Product |

| Sodium borohydride (NaBH₄) | Methanol | 1-(4-Bromophenyl)-3-methylbutan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 1-(4-Bromophenyl)-3-methylbutan-1-ol |

It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively reduce the ketone. However, NaBH₄ is often preferred due to its greater functional group tolerance and safer handling requirements. masterorganicchemistry.com

The oxidation of ketones to carboxylic acids is generally not a facile process and requires strong oxidizing agents that can cleave carbon-carbon bonds. Ketones are resistant to oxidation by mild oxidizing agents. reddit.com While theoretically possible under harsh conditions, such as with strong oxidizing agents like potassium permanganate under forcing conditions, this would likely lead to the degradation of the molecule, including potential oxidation of the alkyl chain and reaction at the aromatic ring. Therefore, the direct oxidation of the ketone in this compound to a simple carboxylic acid derivative is not a synthetically useful or common transformation.

Like other ketones with α-protons, this compound can undergo enolization in the presence of an acid or a base to form an enol or an enolate, respectively. The enolate, being a powerful nucleophile, can then participate in a variety of reactions, most notably alkylation.

The formation of the enolate can be directed by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. Subsequent reaction with an alkyl halide, such as methyl iodide, would lead to the introduction of a methyl group at the α-position, yielding 1-(4-bromophenyl)-2,3-dimethylbutan-1-one.

| Base | Electrophile | Expected Product |

| Lithium diisopropylamide (LDA) | Methyl iodide | 1-(4-Bromophenyl)-2,3-dimethylbutan-1-one |

Transformations Involving the Bromine Atom on the Aromatic Ring

The bromine atom on the phenyl ring provides a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through the generation of organometallic intermediates or through transition-metal-catalyzed cross-coupling reactions.

The bromine atom of this compound can be swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation generates a potent organometallic nucleophile that can react with a wide array of electrophiles.

Treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures results in a lithium-halogen exchange, forming a lithiated aryl species. wikipedia.orgtcnj.edu This organolithium intermediate can then be quenched with an electrophile. For example, reaction with carbon dioxide followed by an acidic workup would yield 4-(3-methylbutanoyl)benzoic acid.

| Reagent | Electrophile | Expected Product |

| n-Butyllithium | Carbon dioxide (CO₂) | 4-(3-Methylbutanoyl)benzoic acid |

It is crucial to perform these reactions at low temperatures to prevent the organolithium reagent from adding to the ketone functionality of another molecule.

An alternative to halogen-lithium exchange is the formation of a Grignard reagent by reacting this compound with magnesium metal. However, this method is less common for aryl bromides that also contain a ketone, as the newly formed Grignard reagent could potentially react with the starting material's ketone.

The resulting organometallic intermediates from halogen-metal exchange are powerful tools for creating more complex molecules from the this compound scaffold. For instance, the aryl lithium or Grignard reagent can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds. ikm.org.myberkeley.eduorganic-chemistry.orglibretexts.org In a Suzuki coupling, the organoboron compound reacts with the aryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. ikm.org.myberkeley.eduorganic-chemistry.orglibretexts.org For example, reacting this compound with phenylboronic acid under Suzuki conditions would yield 1-([1,1'-biphenyl]-4-yl)-3-methylbutan-1-one. ikm.org.myberkeley.edu

| Cross-Coupling Reaction | Coupling Partner | Catalyst | Base | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-([1,1'-Biphenyl]-4-yl)-3-methylbutan-1-one |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira for aryl halides)

The aryl bromide moiety of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. youtube.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring, leading to the synthesis of a diverse library of biaryl and styrenyl ketones. The general reactivity order for the halide in Suzuki-Miyaura coupling is I > Br > Cl.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, it can react with various alkenes to introduce a substituted vinyl group at the 4-position. The reaction is typically carried out with palladium catalysts like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), along with a base such as triethylamine. wikipedia.org The Heck reaction is a powerful tool for the synthesis of styrenyl derivatives from aryl halides. masterorganicchemistry.com

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst and requires a base, typically an amine. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 4-alkynyl-substituted phenyl ketones. These products can serve as valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.org

A representative table of conditions for these cross-coupling reactions is provided below.

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF/H₂O | Room Temp to Reflux |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp to 100 °C |

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves an addition-elimination pathway. chemistrysteps.comyoutube.com The aromatic ring must be activated by at least one strong electron-withdrawing group, usually positioned ortho or para to the leaving group, to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.com

For this compound, the carbonyl group (-C(O)R) is an electron-withdrawing group. However, it is generally considered a moderate deactivator for electrophilic aromatic substitution and only a mild activator for nucleophilic aromatic substitution compared to a nitro group (-NO₂). chemistrysteps.com Therefore, direct SNAr on this compound, where bromide is the leaving group, would require harsh reaction conditions, such as high temperatures and very strong nucleophiles. The reaction is more feasible if additional, stronger electron-withdrawing groups are present on the aromatic ring.

Reactions at the Alkyl Chain

The alkyl chain of this compound, specifically the positions alpha to the carbonyl group, is susceptible to a variety of chemical transformations.

Alpha-Halogenation of Ketones

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate, or in the presence of an acid, can form an enol. libretexts.org This allows for the substitution of an α-hydrogen with a halogen (Cl, Br, or I). libretexts.org The reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in the substitution of a single α-hydrogen. libretexts.org In contrast, base-promoted α-halogenation occurs via an enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenated products. youtube.com This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation. libretexts.org

Alkylation and Acylation of the Alkyl Chain

The enolate formed by the deprotonation of an α-hydrogen is a powerful nucleophile and can react with electrophiles such as alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This process is known as the alkylation of enolates. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. nih.gov

Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction, known as C-acylation, leads to the formation of β-dicarbonyl compounds, which are versatile synthetic intermediates.

Formation of Heterocyclic Derivatives and Ring Systems (e.g., furanone annulation)

The reactive sites within this compound, namely the carbonyl group, the α-protons, and the aryl bromide, provide multiple avenues for the construction of heterocyclic ring systems. For instance, the ketone can react with various reagents to form a wide range of heterocycles.

Comparative Studies with Analogues and Homologues of 1 4 Bromophenyl 3 Methylbutan 1 One

Systematic Variation of Halogen Substituents (e.g., chloro-, fluoro-, iodo-phenyl analogues)

The replacement of the bromine atom in 1-(4-bromophenyl)-3-methylbutan-1-one with other halogens (fluorine, chlorine, iodine) significantly impacts the electronic properties of the phenyl ring and, consequently, the reactivity of the entire molecule. The electronegativity and size of the halogen atom are key factors in these variations.

Table 1: Comparison of Electronegativity and van der Waals Radius for Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |

| Fluorine | 3.98 | 1.47 |

| Chlorine | 3.16 | 1.75 |

| Bromine | 2.96 | 1.85 |

| Iodine | 2.66 | 1.98 |

The high electronegativity of fluorine, for instance, leads to a strong inductive electron-withdrawing effect, which can influence the reactivity of the carbonyl group. Conversely, the larger size and greater polarizability of iodine can lead to different intermolecular interactions and may affect the crystal packing of the solid material.

Modifications of the Alkyl Chain and Ketone Position

Alterations to the 3-methylbutanoyl side chain, including changes in chain length, branching, or the position of the ketone group, have a profound effect on the steric environment around the carbonyl function. For instance, moving the ketone to the second carbon to form 4-(4-bromophenyl)-2-butanone would result in a methyl ketone, which could exhibit different reactivity in reactions such as the haloform reaction.

Modifications to the alkyl groups can also influence reaction selectivity. Studies on related styrenes have shown that variations in the aliphatic chains, including both shortening and lengthening, are generally well-tolerated in certain catalytic reactions with only minor effects on selectivity. acs.org

Impact of Structural Changes on Reactivity and Spectroscopic Signatures

Structural modifications to this compound and its analogues directly influence their reactivity and how they are observed through spectroscopic methods.

Reactivity:

The nature of the halogen substituent on the phenyl ring can alter the susceptibility of the carbonyl carbon to nucleophilic attack. A more electronegative halogen, like fluorine, would make the aromatic ring more electron-deficient, which in turn could enhance the electrophilicity of the ketone.

The process of α-halogenation in ketones is a well-studied reaction that typically proceeds through an enol or enolate intermediate. masterorganicchemistry.com The rate of this reaction can be influenced by the electronic nature of the aromatic ring. For aromatic ketones, various methods for α-bromination have been developed, including reactions using bromine in acetic acid or under acid-free conditions. nih.gov The specific conditions required for halogenation can vary depending on the substituents present on the aromatic ring.

Spectroscopic Signatures:

The spectroscopic properties of these compounds are sensitive to their molecular structure.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the halogen substituent. The protons ortho to the halogen will experience a different electronic environment depending on whether the substituent is fluorine, chlorine, bromine, or iodine. Similarly, the chemical shifts of the carbons in the aromatic ring in ¹³C NMR will be altered.

IR Spectroscopy: The stretching frequency of the carbonyl group (C=O) is a prominent feature in the infrared spectrum. The electronic effect of the para-halogen substituent can subtly shift this frequency. Electron-withdrawing groups tend to increase the C=O stretching frequency.

Mass Spectrometry: The mass spectra of these compounds will show characteristic isotopic patterns for chlorine and bromine, aiding in their identification. The fragmentation patterns may also differ with changes in the alkyl chain or halogen substituent.

Table 2: Predicted Spectroscopic Data for 1-(4-halophenyl)-3-methylbutan-1-one Analogues

| Compound | Predicted ¹H NMR (aromatic region, ppm) | Predicted ¹³C NMR (carbonyl carbon, ppm) | Predicted IR (C=O stretch, cm⁻¹) |

| 1-(4-Fluorophenyl)-3-methylbutan-1-one | ~7.9-8.1 (dd), ~7.1-7.3 (dd) | ~198.5 | ~1690 |

| 1-(4-Chlorophenyl)-3-methylbutan-1-one | ~7.8-8.0 (d), ~7.4-7.6 (d) | ~199.0 | ~1688 |

| This compound | ~7.7-7.9 (d), ~7.6-7.8 (d) | ~199.2 | ~1687 |

| 1-(4-Iodophenyl)-3-methylbutan-1-one | ~7.6-7.8 (d), ~7.8-8.0 (d) | ~199.5 | ~1685 |

Note: The data in this table are predictive and based on general principles of spectroscopy.

Insights from Related Chemical Systems (e.g., other brominated ketones, butanones)

The study of simpler, related systems provides a foundational understanding that can be applied to this compound. For example, the bromination of 2-butanone (B6335102) has been studied to understand the regiochemistry of monobromination. researchgate.net Such studies reveal the factors that control where the bromine atom is introduced on the alkyl chain.

Furthermore, butanone and butanal, which are isomers, illustrate the distinct chemical properties of ketones and aldehydes. quora.com Butanone has a carbonyl group flanked by two carbon atoms, making it less susceptible to oxidation than butanal, which has a terminal carbonyl group with a hydrogen atom that is easily oxidized. This fundamental difference in reactivity is a key concept in organic chemistry.

The development of new synthetic methods, such as the deacylative halogenation of methyl ketones, provides alternative routes to alkyl halides from ketone starting materials. nih.govorganic-chemistry.org These methods can be relevant for the synthesis of derivatives and analogues of this compound.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Transformations

The future development of derivatives from 1-(4-bromophenyl)-3-methylbutan-1-one heavily relies on innovative catalytic systems that can selectively functionalize its core structure. The two primary sites for transformation are the carbon-bromine (C-Br) bond on the phenyl ring and the positions alpha to the carbonyl group.

Cross-Coupling of the C-Br Bond: The bromine atom is an excellent synthetic handle for palladium- or rhodium-catalyzed cross-coupling reactions. researchgate.netacs.org Future research could focus on applying advanced catalysts, such as those employing specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to couple the bromophenyl moiety with a wide array of partners. This includes Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination to install diverse functional groups, thereby creating libraries of new chemical entities. researchgate.net

C-C Bond Activation: A more revolutionary approach involves the catalytic activation of the traditionally inert C-C bond between the carbonyl carbon and the phenyl ring or the isobutyl group. researchgate.netmt.com Iridium or palladium-based catalysts have been shown to mediate deacylative transformations, where the entire acyl group is cleaved and replaced. researchgate.netmt.com Applying this strategy to this compound could enable novel synthetic disconnections, allowing the bromophenyl group to be transferred to other molecular scaffolds.

Organocatalytic Functionalization: Moving away from transition metals, organocatalysis offers a greener and often more selective alternative. For instance, enantioselective α-fluorination of ketones can be achieved using cinchona alkaloid-derived primary amine catalysts. youtube.com This methodology could be adapted to introduce fluorine atoms at the C2 position of the butane (B89635) chain, a modification highly valued in medicinal chemistry for altering a molecule's metabolic stability and binding properties.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for forging new bonds. An electrochemical approach has been developed for the α-arylation of ketones using enol acetates and aryl diazonium salts. acs.org This method could be explored to introduce new aryl groups at the C2 position of this compound under mild, reagent-free conditions.

| Catalytic Strategy | Target Site | Potential Transformation | Catalyst Example |

| Suzuki Cross-Coupling | C-Br Bond | Arylation, Vinylation | Palladium/Phosphine Ligand Systems |

| C-C Bond Activation | Carbonyl-Aryl Bond | Deacylative Borylation | Palladium/Pyridine-Oxazoline Ligand |

| Organocatalysis | α-Carbon (C2) | Asymmetric Fluorination | Cinchona Alkaloid-derived Amines |

| Electrosynthesis | α-Carbon (C2) | Arylation | Catalyst-Free (Graphite Electrode) |

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any compound to be utilized broadly, its synthesis must be scalable, safe, and efficient. Integrating the synthesis of this compound into continuous flow chemistry systems addresses these challenges. The primary synthetic route, Friedel-Crafts acylation, and related ketone syntheses are well-suited for this transition.

Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for full automation. Research into the synthesis of aryl ketones has demonstrated the feasibility of using flow reactors for reactions involving highly reactive organometallic reagents like Grignard and organolithium compounds. mdpi.commdpi.com This allows for precise temperature control and rapid mixing, often leading to higher yields and purities.

A particularly promising direction is the use of heterogeneous catalysts in packed-bed flow reactors. For example, Zr-β zeolites have been shown to be effective and stable catalysts for continuous-flow Friedel-Crafts acylation reactions. acs.org A potential automated system for this compound could involve pumping a solution of bromobenzene (B47551) and isovaleryl chloride through a heated column packed with such a catalyst, allowing for continuous product generation and easy separation, paving the way for industrial-scale production.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the catalytic transformations and flow syntheses described above, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic probes that allow for in situ, real-time monitoring are critical for this purpose.

For the synthesis of this compound, Process Analytical Technology (PAT) tools like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed.

In situ FTIR (ReactIR): This technique can monitor the progress of a Friedel-Crafts acylation by tracking the disappearance of the acyl chloride reactant (via its characteristic C=O stretch) and the appearance of the aryl ketone product peak at a different frequency. acs.org This data provides real-time kinetic profiles, helping to determine reaction endpoints and identify the formation of any intermediates or byproducts.

In situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions involving organometallic reagents, which are often required for precursor synthesis. It is insensitive to moisture and can be used to monitor the formation and consumption of Grignard reagents or the progress of transmetalation reactions through non-invasive probes placed outside a reaction vessel. mdpi.com

By integrating these probes into automated flow reactors, a feedback loop can be created where reaction parameters (e.g., temperature, flow rate, reagent concentration) are adjusted in real-time to maintain optimal performance and product quality.

Theoretical Prediction and Design of New Derivatives with Desired Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work, saving significant time and resources. For this compound, DFT can be used to predict its reactivity and to rationally design new derivatives.

Theoretical studies on analogous compounds like bromoacetophenones and substituted quinolines have shown that DFT calculations can accurately predict several key parameters.

Reactivity Indices: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap, which is an indicator of chemical reactivity. Studies have shown that the presence of a bromine substituent can decrease this energy gap, thereby increasing the molecule's reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This allows for the prediction of where reactions like electrophilic aromatic substitution or nucleophilic attack on the carbonyl group are most likely to occur.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting the most probable locations for electrophilic, nucleophilic, and radical attacks.

By applying these computational tools to this compound, researchers can theoretically screen a vast number of potential derivatives. For example, they could model how adding electron-donating or electron-withdrawing groups to the phenyl ring would alter the reactivity of the C-Br bond in Suzuki couplings, allowing them to pre-select the most promising candidates for synthesis.

| DFT Parameter | Predicted Property | Application in Derivative Design |

| HOMO-LUMO Gap | Chemical Reactivity & Stability | Predicts how substituents will affect overall reaction rates. |

| Molecular Electrostatic Potential (MEP) | Sites for Electrophilic/Nucleophilic Attack | Guides the design of regioselective reactions. |

| Fukui Functions | Atom-Specific Reactivity | Pinpoints the most reactive atoms for targeted functionalization. |

| Isodesmic Reactions | Substituent Stabilization Energy | Assesses the thermodynamic stability of new derivatives. |

Exploration of New Applications as Chemical Probes or Scaffolds in Basic Research

The true future potential of this compound lies in its application as a foundational building block in basic and applied research, particularly in medicinal chemistry and chemical biology. Its structure contains key features that make it an attractive molecular scaffold.

The 4-bromophenyl moiety is a "privileged scaffold" in drug discovery. The bromine atom not only increases lipophilicity, which can enhance membrane permeability, but also serves as a vector for diversification. Numerous biologically active compounds, including anticancer and antimicrobial agents, incorporate a bromophenyl group. This suggests that this compound could serve as a starting point for developing new therapeutic candidates.

The compound can be viewed as a molecular fragment that combines a versatile synthetic handle (the C-Br bond) with a simple lipophilic ketone portion. In fragment-based drug discovery (FBDD), such small molecules are screened for weak binding to biological targets. Once a hit is identified, the fragment can be "grown" into a more potent lead compound. The bromine atom provides an ideal attachment point for this growth phase, allowing for the systematic addition of other chemical groups via the catalytic methods described in section 8.1. This positions this compound as a valuable tool for exploring new chemical space and developing novel chemical probes to investigate biological systems.

Q & A

Basic Research Questions

Q. What methods are recommended for structural characterization of 1-(4-Bromophenyl)-3-methylbutan-1-one?

- Answer: Structural confirmation requires a combination of experimental and computational techniques:

- Experimental: FTIR (to identify carbonyl stretching vibrations), (to confirm methyl and aromatic proton environments), and UV-Vis spectroscopy (to analyze electronic transitions).

- Computational: Density Functional Theory (DFT) calculations to predict vibrational frequencies, NMR chemical shifts, and electronic spectra. Cross-verification between experimental and computational data ensures accuracy. For example, discrepancies in carbonyl stretching frequencies may indicate errors in functional group assignments or computational parameters (e.g., basis sets) .

Q. What are common synthetic routes for preparing this compound?

- Answer: Key synthetic strategies include:

- Friedel-Crafts Acylation: Reacting 4-bromobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl).

- Bromination Post-Functionalization: Introducing the bromine substituent after ketone formation via electrophilic aromatic substitution.

- Cross-Coupling Reactions: Utilizing Suzuki-Miyaura couplings for aryl-bromine bond formation in advanced intermediates. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-bromination .

Q. How is crystallographic data validated for this compound?

- Answer: The SHELX suite (e.g., SHELXL) is widely used for crystal structure refinement. Validation steps include:

- Checking R-factors (, ) for data quality.

- Using PLATON to analyze hydrogen bonding, torsional angles, and potential twinning.

- Cross-referencing with the Cambridge Structural Database (CSD) to identify anomalies in bond lengths/angles .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions?

- Answer: Systematic validation involves:

- Parameter Optimization: Adjusting DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-31G* vs. cc-pVTZ) to match experimental results.

- Solvent Effects: Including solvent models (e.g., PCM) in calculations to account for polarity-induced shifts in NMR/UV-Vis spectra.

- Vibrational Analysis: Assigning IR peaks via potential energy distribution (PED) calculations to resolve ambiguities in functional group vibrations .

Q. What mechanistic insights can be gained from studying [3+2] cycloaddition reactions involving this compound?

- Answer: Molecular Electron Density Theory (MEDT) can elucidate reaction pathways. For example, this compound derivatives undergo regioselective cycloadditions with nitrile imines, forming pyrazole systems. Advanced analysis includes:

- Electron Localization Function (ELF): Mapping electron density to identify nucleophilic/electrophilic regions.

- Transition State Modeling: Using QTAIM to analyze bond critical points and predict product stability. Experimental validation via low-temperature crystallography is critical due to product instability .

Q. How can biological activity be predicted for this compound given limited direct studies?

- Answer: Leverage structural analogs and computational tools:

- QSAR Models: Correlate substituent effects (e.g., bromine position, methyl branching) with bioactivity trends.

- Molecular Docking: Screen against targets like serotonin receptors (5-HT), where methoxy-substituted phenyl analogs show activity.

- In Vitro Profiling: Use high-throughput assays (e.g., kinase inhibition) to identify preliminary hits .

Q. What strategies mitigate challenges in handling unstable intermediates during synthesis?

- Answer:

- In-Situ Characterization: Use techniques like ReactIR or cryo-NMR to monitor transient species.

- Low-Temperature Synthesis: Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive intermediates.

- Protecting Groups: Temporarily block reactive sites (e.g., ketones) using silyl ethers or acetals to prevent undesired side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.